Zinc tartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

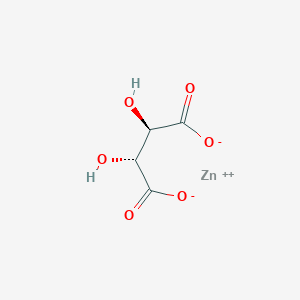

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;(2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Zn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGNUPCISFMPEM-ZVGUSBNCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970469 | |

| Record name | Zinc 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-64-4 | |

| Record name | Zinc tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EKY01JN8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Hydrothermal Synthesis of Zinc Tartrate Monohydrate

Abstract: This technical guide provides a comprehensive overview of the hydrothermal synthesis of zinc tartrate monohydrate (ZnC₄H₄O₆·H₂O), a versatile coordination polymer with significant applications in materials science and pharmaceuticals. The document details the underlying chemical principles, a validated step-by-step experimental protocol, and essential characterization techniques for product verification. By explaining the causality behind experimental choices, this guide serves as a practical resource for researchers, scientists, and drug development professionals seeking to produce and characterize this compound with high purity and controlled morphology.

Introduction: The Significance of this compound and Hydrothermal Synthesis

This compound is a metal-organic coordination compound formed between zinc ions (Zn²⁺) and tartaric acid[1]. Its hydrated form, specifically this compound monohydrate, is a stable, white crystalline solid. This compound is gaining attention for several reasons:

-

Pharmaceutical Applications: As a compound of zinc, an essential nutrient, it holds potential in pharmaceutical formulations. Its compatibility with various formulations makes it a person of interest in medication development and drug delivery systems[2][3].

-

Advanced Materials Precursor: this compound serves as an excellent single-source precursor for the synthesis of zinc oxide (ZnO) nanoparticles through thermal decomposition[4][5]. This route allows for precise control over the morphology and properties of the resulting ZnO, a critical material in electronics, catalysis, and UV-protection.

-

Chemical Industry: It finds use as a stabilizer and a chelating agent, forming stable complexes with metal ions in various industrial processes[2][6].

Why Hydrothermal Synthesis?

The hydrothermal method is a solution-phase synthesis technique carried out in a sealed vessel (autoclave) at elevated temperatures and pressures. It offers distinct advantages over conventional precipitation or solid-state methods for synthesizing coordination polymers like this compound:

-

High Crystallinity: The conditions promote the slow, controlled growth of well-defined crystals, yielding products of high purity and crystallinity.

-

Morphology Control: By tuning parameters such as temperature, pH, and reaction time, it is possible to control the size and shape of the resulting crystals[7][8].

-

Phase Purity: It allows for the targeted synthesis of specific hydrated or anhydrous phases. For instance, mild hydrothermal conditions can be precisely controlled to favor the formation of hydrated phases, whereas higher temperatures (e.g., 110°C for 48 hours) can be used to produce the anhydrous form by eliminating kinetic hydrated products[4].

This guide focuses on the synthesis of the monohydrate form, a common and stable product under controlled hydrothermal conditions.

Synthesis Mechanism: The Chemistry Within the Autoclave

The hydrothermal synthesis of this compound monohydrate involves the reaction of a soluble zinc salt with tartaric acid in an aqueous solution under controlled heating.

Causality Behind Experimental Choices:

-

Zinc Precursor: Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) is an excellent choice. The acetate counter-ion is less coordinating than nitrate or chloride, minimizing interference with the formation of the tartrate complex. Furthermore, its decomposition products are volatile, ensuring a purer final product. Other salts like zinc sulfate can also be used[6].

-

Organic Linker: L-tartaric acid ((2R,3R)-2,3-dihydroxybutanedioic acid) acts as the bridging ligand. Its carboxylate and hydroxyl groups chelate with the zinc ions, forming a stable, extended coordination network.

-

Solvent: Deionized water is the universal solvent for hydrothermal synthesis due to its low cost, non-toxicity, and ability to dissolve the precursors.

-

Temperature and Pressure: The temperature is the most critical parameter. It must be high enough to increase precursor solubility and reaction kinetics but low enough to prevent the decomposition of the tartrate ligand (which typically begins above 300°C) or the formation of the anhydrous phase[4][9]. A temperature range of 100-140°C is generally effective. The pressure within the autoclave is autogenous, meaning it is generated by the vapor pressure of water at the set temperature. This elevated pressure maintains the aqueous phase and enhances dissolution.

The process unfolds in three key stages inside the autoclave:

-

Dissolution: As the temperature rises, the zinc salt and tartaric acid dissolve completely in water.

-

Nucleation: At the target temperature, zinc ions and tartrate anions coordinate to form initial crystal nuclei.

-

Crystal Growth: Over the duration of the reaction, these nuclei grow as more ions from the solution deposit onto their surfaces, leading to the formation of macroscopic crystals. The slow, controlled cooling at the end of the process is crucial to prevent rapid precipitation and ensure high-quality crystals.

A Validated Experimental Protocol

This protocol describes a reliable method for synthesizing this compound monohydrate. The subsequent characterization steps serve as a self-validating system to confirm the identity and purity of the product.

3.1. Materials and Reagents

-

Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O) (ACS grade, ≥99%)

-

L-Tartaric Acid (C₄H₆O₆) (ACS grade, ≥99.5%)

-

Deionized Water

-

Ethanol (for washing)

3.2. Equipment

-

100 mL Teflon-lined stainless steel autoclave

-

Magnetic stirrer with heating plate

-

Laboratory oven

-

Buchner funnel and vacuum filtration apparatus

-

Analytical balance

3.3. Step-by-Step Synthesis Procedure

-

Precursor Solution A: Dissolve 2.195 g (10 mmol) of zinc acetate dihydrate in 30 mL of deionized water in a glass beaker. Stir until fully dissolved.

-

Precursor Solution B: Dissolve 1.501 g (10 mmol) of L-tartaric acid in 30 mL of deionized water in a separate glass beaker. Gentle warming may be required for full dissolution.

-

Mixing: Slowly add Solution A (zinc acetate) to Solution B (tartaric acid) under constant stirring. A white precipitate may form immediately.

-

Transfer to Autoclave: Transfer the resulting mixture (60 mL total volume) into the 100 mL Teflon liner of the hydrothermal autoclave. The total volume should not exceed 70-80% of the liner's capacity to ensure safety.

-

Sealing: Place the Teflon liner inside the stainless steel autoclave and seal the vessel tightly according to the manufacturer's instructions.

-

Hydrothermal Reaction: Place the sealed autoclave inside a pre-heated laboratory oven set to 120°C . Maintain this temperature for 24 hours .

-

Cooling: After 24 hours, turn off the oven and allow the autoclave to cool down naturally to room temperature over several hours. Crucial Safety Note: Do not attempt to open the autoclave while it is hot or under pressure.

-

Product Recovery: Once cooled, carefully open the autoclave. Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected product three times with deionized water to remove any unreacted precursors, followed by one wash with ethanol to facilitate drying.

-

Drying: Dry the final product in an oven at 80°C for 12 hours.

-

Yield Calculation: Weigh the dried product and calculate the percentage yield.

Visualization of the Synthesis Workflow

The overall experimental process can be visualized as a clear, sequential workflow.

Caption: Workflow for the hydrothermal synthesis of this compound monohydrate.

Product Characterization: A Self-Validating System

To confirm the successful synthesis of this compound monohydrate, a suite of characterization techniques is essential.

5.1. X-ray Diffraction (XRD) XRD is used to confirm the crystalline structure and phase purity of the product. The resulting diffraction pattern should be compared with known patterns for this compound hydrates from crystallographic databases to verify the correct phase has been synthesized[9][10]. The sharpness of the diffraction peaks is a direct indicator of the material's crystallinity.

5.2. Fourier-Transform Infrared Spectroscopy (FTIR) FTIR analysis identifies the functional groups present in the compound, confirming the coordination of the tartrate ligand and the presence of water. Key vibrational bands to look for include[9]:

-

Broad peak at ~3400 cm⁻¹: Corresponds to the O-H stretching vibrations of the water of crystallization.

-

Strong, sharp peak at ~1580 cm⁻¹: Attributed to the asymmetric stretching of the coordinated carboxylate group (C=O).

-

Peaks between 1420 cm⁻¹ and 1040 cm⁻¹: Relate to C-O stretching and O-H bending modes within the tartrate molecule.

-

Peaks below 900 cm⁻¹: Typically associated with the metal-oxygen (Zn-O) bond.

5.3. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature and is crucial for determining its thermal stability and water content. For this compound monohydrate, the TGA curve is expected to show two main weight loss steps:

-

Dehydration: A weight loss corresponding to one water molecule (approximately 7.7% of the total mass) should occur before 300°C[9].

-

Decomposition: A significant weight loss occurs between 300-450°C as the tartrate ligand decomposes into CO and CO₂, leaving behind zinc oxide (ZnO) as the final residue[4][9]. The final residual mass should correspond to the molar mass of ZnO.

5.4. Scanning Electron Microscopy (SEM) SEM is used to visualize the morphology (shape and size) of the synthesized crystals. The hydrothermal method can produce various morphologies, such as rods, plates, or spherulitic structures, depending on the precise synthesis conditions[9][11].

Influence of Synthesis Parameters on Product Attributes

The properties of the final product are highly dependent on the reaction conditions. Understanding these relationships is key to achieving desired outcomes.

Caption: Influence of key synthesis parameters on product characteristics.

Summary of Parameter Effects:

| Parameter | Effect on Product Characteristics | Rationale & Causality |

| Temperature | Controls phase, crystallinity, and particle size. | Higher temperatures increase reaction kinetics and can lead to larger crystals but may also favor the formation of the anhydrous phase over the hydrated form[4]. Temperatures that are too low result in slow crystallization and potentially amorphous products[7]. |

| Reaction Time | Affects crystal growth and perfection. | A longer reaction time allows for more complete crystal growth, generally leading to larger particles and higher crystallinity. Insufficient time may result in low yield and poorly formed crystals. |

| pH | Influences nucleation density and crystal morphology. | The pH of the precursor solution affects the deprotonation of tartaric acid and the formation of zinc hydroxide species, which in turn influences the nucleation and subsequent growth habit of the crystals[8]. |

| Precursor Conc. | Impacts crystal size and yield. | Higher concentrations can lead to a higher density of nuclei, potentially resulting in smaller final crystal sizes. It also directly affects the final product yield. |

Applications and Future Perspectives

The primary application for hydrothermally synthesized this compound monohydrate is as a precursor for zinc oxide nanomaterials . By calcining (thermally decomposing) the this compound in air at temperatures above 400°C, the organic tartrate ligand is burned off, leaving behind pure ZnO[4][5]. The morphology of the initial this compound crystals often acts as a template, influencing the morphology of the final ZnO product. This provides a powerful method for producing ZnO with controlled shapes for applications in photocatalysis, sensors, and antibacterial agents[12][13][14].

In the pharmaceutical and drug development fields, this compound's biocompatibility and role as a source of the essential mineral zinc are advantageous[2][15]. Its controlled synthesis via the hydrothermal method opens possibilities for creating particles with specific sizes and surface properties, which could be explored for targeted drug delivery or as an active pharmaceutical ingredient in various formulations[3].

References

- 1. This compound | C4H4O6Zn | CID 102433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. imarcgroup.com [imarcgroup.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2021072942A1 - Preparation method for this compound and application thereof in stabilizer - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Hydrothermal growth of ZnO nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. crdeepjournal.org [crdeepjournal.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Preparation and evaluation of ZnO nanoparticles by thermal decomposition of MOF-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of Therapeutic and Prophylactic Zinc Compositions for Use against COVID-19: A Glimpse of the Trends, Inventions, and Patents - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Embracing a Greener Paradigm in Coordination Polymer Synthesis

An In-Depth Technical Guide to the Solid-State Synthesis of Anhydrous Zinc Tartrate

The synthesis of functional materials, particularly metal-organic frameworks (MOFs) and coordination polymers, is a cornerstone of modern materials science and pharmaceutical development. However, traditional solvent-based methods are increasingly scrutinized for their environmental impact. Solid-state synthesis, particularly mechanochemistry, offers a compelling alternative—a solvent-free, high-efficiency, and often room-temperature route to novel materials. This guide provides a comprehensive technical overview of the solid-state synthesis of anhydrous this compound, a chiral 3D MOF and a valuable precursor for functional zinc oxide nanomaterials. As a senior application scientist, my objective is not merely to present a protocol but to elucidate the scientific rationale behind each step, empowering researchers to adapt and innovate upon this robust methodology.

Part 1: The Mechanistic Underpinnings of Solid-State Synthesis

The Principle of Mechanochemistry

Mechanochemistry is a branch of chemistry where mechanical energy is used to induce chemical transformations.[1][2] Unlike traditional methods that rely on thermal energy and solvents to overcome activation barriers, mechanochemical synthesis utilizes grinding, milling, or shearing forces. This energy input disrupts the crystal lattices of solid reactants, increases the surface area for reaction, and can create highly reactive, non-equilibrium states that facilitate chemical bond formation, often without the need for any bulk solvent.[2] This approach is not only environmentally benign but can also lead to the formation of unique polymorphs or phases that are inaccessible through solution-based routes.

The Solid-State Reaction: Zinc Source and Tartaric Acid

The synthesis of this compound via this route involves the direct reaction of a solid zinc source with solid tartaric acid. While various zinc salts could be considered, zinc acetate is a commonly used precursor.[3] The reaction can be conceptualized as an acid-base reaction in the solid phase.

Reaction Scheme: Zn(CH₃COO)₂ (s) + C₄H₆O₆ (s) --(Mechanical Energy)--> Zn(C₄H₄O₆) (s) + 2CH₃COOH (g/l)

The mechanical force initiates the reaction by bringing the reactants into intimate contact. The acetic acid byproduct is typically a volatile liquid or gas that can be removed during the process or with mild heating, driving the reaction to completion. This direct, solvent-free pathway stands in stark contrast to multi-step precipitation methods from aqueous solutions.[4]

Caption: Figure 1: Comparison of Synthesis Pathways.

Part 2: A Validated Protocol for Mechanochemical Synthesis

This section details a robust, self-validating protocol for the synthesis of anhydrous this compound. The inclusion of specific characterization checkpoints is critical for ensuring reaction completion and product purity.

Reactant Selection and Stoichiometry

| Reactant | Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Notes |

| Zinc Acetate (anhydrous) | Zn(CH₃COO)₂ | 183.48 | 1 | The dihydrate form can be used, but the presence of water may influence the reaction. |

| L-(+)-Tartaric Acid | C₄H₆O₆ | 150.09 | 1 | D- or DL-tartaric acid can also be used to produce the corresponding chiral or racemic products.[5] |

Causality: A 1:1 molar ratio is used based on the stoichiometry of the acid-base reaction. Using anhydrous zinc acetate is preferred to avoid the introduction of water, which can lead to the formation of hydrated this compound phases, kinetic products that are often favored in aqueous systems.[5]

Experimental Protocol: Step-by-Step

Caption: Figure 2: Experimental Workflow.

-

Reactant Preparation: Accurately weigh equimolar amounts of zinc acetate and L-(+)-tartaric acid. For a lab-scale synthesis, a total mass of 1-2 grams is appropriate for a typical planetary ball mill or mixer mill.

-

Milling:

-

Place the powdered reactants into a milling jar (e.g., stainless steel, zirconia) along with milling balls. The ball-to-powder mass ratio should be approximately 10:1 to ensure efficient energy transfer.

-

Mill the mixture for 30 minutes at a moderate speed (e.g., 300-400 rpm).[3]

-

Causality: The milling action provides the activation energy. The duration is a critical parameter; insufficient milling will result in an incomplete reaction, while excessive milling could potentially induce phase changes or amorphization.

-

-

In-Process Control (FTIR Check): After the initial 30 minutes, pause the milling and take a small aliquot of the powder for analysis by Fourier-Transform Infrared (FTIR) Spectroscopy. Check for the disappearance or significant reduction of the broad O-H stretch from the carboxylic acid groups of tartaric acid. If the reaction is incomplete, continue milling in 15-minute intervals, checking with FTIR after each interval.

-

Product Recovery: Once the reaction is complete, retrieve the fine white powder from the milling jar. The product is the intermediate this compound.[3] For applications requiring high purity, any residual acetic acid can be removed by gentle heating under vacuum.

Part 3: Physicochemical Properties and Data Interpretation

Validation of the final product is paramount. The following techniques provide a comprehensive characterization of anhydrous this compound.

X-Ray Diffraction (XRD)

Powder XRD is the definitive technique for confirming the crystalline phase and purity of the product. Anhydrous zinc (L)-tartrate is known to crystallize in a chiral orthorhombic space group.

| Property | Value | Source |

| Crystal System | Orthorhombic | [5][6] |

| Space Group | I222 | [5][6] |

| Formula Unit per Cell (Z) | 4 | [7] |

Interpretation: The XRD pattern should show sharp peaks corresponding to the I222 space group. The absence of peaks from the starting materials (zinc acetate and tartaric acid) confirms the completion of the reaction. Broadening of the peaks may indicate small crystallite size, a common feature of mechanochemically synthesized materials.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a rapid and effective method for monitoring the reaction and confirming the formation of the zinc carboxylate salt.

| Wavenumber (cm⁻¹) | Assignment | Interpretation |

| ~3400-2500 (broad) | O-H stretch of carboxylic acid | Should disappear upon reaction completion. |

| ~1730 | C=O stretch of carboxylic acid | Should disappear and be replaced by carboxylate stretches. |

| ~1600 & ~1400 | Asymmetric & Symmetric COO⁻ stretches | Appearance confirms the formation of the this compound salt. |

Interpretation: The key indicator of a successful reaction is the disappearance of the characteristic carboxylic acid bands from tartaric acid and the emergence of two new bands corresponding to the asymmetric and symmetric stretches of the coordinated carboxylate (COO⁻) group.

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) is essential to confirm the anhydrous nature of the product and to understand its thermal stability.

| Temperature Range | Event | Expected Mass Loss | Significance |

| < 150°C | Loss of adsorbed/solvated water | ~0% | Confirms the product is anhydrous. A significant mass loss here would indicate a hydrated form. |

| > 350-400°C | Decomposition to ZnO | ~54% (Theoretical) | Indicates the thermal stability limit. The final product of decomposition is zinc oxide.[3] |

Interpretation: A TGA thermogram of anhydrous this compound should show a stable plateau from room temperature up to its decomposition temperature. The absence of a significant mass loss step below 200°C is the primary validation of its anhydrous nature. The decomposition event is typically a sharp, single-step mass loss leading to a stable residue of zinc oxide.[3]

Part 4: Applications and Future Scope

The anhydrous this compound synthesized via this solid-state method is not just a chemical compound but a versatile material with significant potential.

-

Precursor for Nanomaterials: It serves as an excellent single-source precursor for the synthesis of zinc oxide (ZnO) nanoparticles.[3] Thermal decomposition of the mechanochemically synthesized this compound at temperatures around 450°C yields highly crystalline ZnO nanoparticles with a small grain size (~15 nm).[3] This two-step, largely solvent-free process is a prime example of green nanotechnology.

-

Chiral Metal-Organic Frameworks (MOFs): As a chiral 3D MOF, anhydrous this compound holds potential in applications such as enantioselective separation, asymmetric catalysis, and chiral sensing.[5] The solid-state synthesis route provides a scalable method to access these materials.

Conclusion

The solid-state mechanochemical synthesis of anhydrous this compound represents a significant advancement over traditional solvent-heavy methods. It is a rapid, efficient, environmentally friendly, and highly reproducible process that yields a product with high purity and crystallinity. The detailed protocol and validation checkpoints outlined in this guide provide researchers and drug development professionals with a reliable framework for producing this valuable material. By understanding the causality behind each experimental choice and the data derived from characterization, scientists can confidently employ this technique and further explore the rich chemistry of solid-state reactions.

References

- 1. Mechanochemical synthesis of Zn-bionanohybrids: size effect at the nanoscale to improve their enzyme-like activity - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]

- 2. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchtrend.net [researchtrend.net]

- 4. WO2021072942A1 - Preparation method for this compound and application thereof in stabilizer - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Crystal Structure Determination of Zinc Tartrate by X-ray Diffraction

<_>

Abstract

This in-depth technical guide provides a comprehensive framework for the determination of the crystal structure of zinc tartrate, a metal-organic framework (MOF) with significant interest in chiral separations, catalysis, and pharmaceutical applications.[1] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a field-proven, logical progression from crystal growth to final structure validation, emphasizing the causality behind experimental choices. By integrating foundational principles with advanced methodologies, this guide aims to equip the reader with the expertise to navigate the complexities of single-crystal X-ray diffraction analysis, ensuring the generation of accurate and reliable crystallographic data.

Introduction: The Significance of this compound's Three-Dimensional Architecture

This compound, a coordination polymer formed from zinc(II) ions and tartaric acid, exists as a chiral metal-organic framework.[1] The precise arrangement of its constituent atoms—its crystal structure—governs its physical and chemical properties.[2][3] For drug development professionals, understanding this architecture is paramount. It influences solubility, stability, and bioavailability. For materials scientists, the chiral nature of the framework offers potential applications in enantioselective separations and asymmetric catalysis.[1]

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating the atomic-level structure of crystalline materials.[4] This guide will navigate the critical stages of a successful SC-XRD experiment, from the foundational step of growing high-quality single crystals to the intricate processes of data collection, structure solution, refinement, and validation.

The Foundation: Growing High-Quality this compound Single Crystals

The adage "garbage in, garbage out" is particularly resonant in crystallography. The quality of the diffraction data is fundamentally limited by the quality of the crystal. For this compound, which often forms as microcrystalline powders or intergrown needles, obtaining single crystals suitable for SC-XRD can be a significant challenge.[1][5]

Causality in Method Selection: Gel Diffusion vs. Hydrothermal Synthesis

Two primary methods have proven effective for growing this compound crystals: gel diffusion and hydrothermal synthesis.[1][2] The choice between them is dictated by the desired crystalline phase and the experimental constraints.

-

Gel Diffusion: This technique is advantageous for its simplicity and operation at ambient temperature.[2] It relies on the slow diffusion of reactant solutions through a gel medium, such as agar-agar or sodium metasilicate, which promotes the growth of well-ordered crystals by controlling the rate of nucleation.[2][3][6] This method is particularly useful for obtaining hydrated phases of this compound.[2]

-

Hydrothermal Synthesis: To obtain anhydrous this compound phases, hydrothermal methods are employed.[1] By conducting the crystallization at elevated temperatures (e.g., 110°C) and pressures in a sealed vessel, the kinetic hydrated products can be avoided, leading to the formation of the thermodynamically stable anhydrous framework.[1]

Field-Proven Protocol: Gel Diffusion for this compound Crystal Growth

This protocol is optimized for the growth of this compound single crystals at room temperature.

Materials:

-

Test tubes (25 mm diameter, 150 mm length)

-

0.5 M Zinc Sulfate solution

-

0.5 M L-Tartaric Acid solution

-

Agar-agar powder

-

Deionized water

Step-by-Step Methodology:

-

Gel Preparation: Prepare a 1% (w/v) agar-agar solution by dissolving 1 g of agar-agar powder in 100 mL of boiling deionized water with constant stirring.

-

Gel Setting: Pour 10 mL of the hot agar-agar solution into a clean test tube. Allow it to cool and set at room temperature for approximately 24 hours to form a firm gel.

-

Reactant Addition: Carefully overlay the set gel with 5 mL of the 0.5 M L-Tartaric Acid solution.

-

Diffusion and Crystal Growth: Gently pour 5 mL of the 0.5 M Zinc Sulfate solution over the tartaric acid solution, ensuring minimal disturbance to the gel surface. Seal the test tube and leave it undisturbed in a vibration-free environment.

-

Observation and Harvesting: Monitor the test tube for the formation of crystals within the gel matrix over several days to weeks. Once crystals of suitable size (typically > 0.1 mm in all dimensions) are observed, carefully extract them from the gel for analysis.

Data Acquisition: The X-ray Diffraction Experiment

With a suitable single crystal, the next phase is to collect the diffraction data. Modern single-crystal X-ray diffractometers, equipped with microfocus sources and sensitive area detectors, have made this a routine and highly automated process.[4]

Experimental Workflow for Data Collection

The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment.

Caption: Workflow for single-crystal X-ray diffraction data collection.

Critical Choices in Data Collection Strategy

A robust data collection strategy is crucial for obtaining a complete and high-quality dataset. Key considerations include:

-

Exposure Time: This must be sufficient to achieve good signal-to-noise for high-angle reflections, which contain the high-resolution information.

-

Frame Width: Smaller frame widths (e.g., 0.5°) can improve the resolution of closely spaced reflections.

-

Scan Range: A complete dataset requires collecting data over a sufficiently wide range of reciprocal space, ideally with high redundancy.

Unveiling the Structure: Solution and Refinement

The collected diffraction intensities must be translated into a three-dimensional atomic model. This is a two-stage process: structure solution and structure refinement.

The Phase Problem and Structure Solution

The diffraction experiment measures the intensities of the diffracted X-rays, but not their phases. This is the well-known "phase problem" in crystallography. For small molecules like this compound, direct methods are typically employed to solve the phase problem.[7] Programs like SHELXS or SHELXT use statistical relationships between the intensities to derive an initial set of phases, which are then used to calculate an initial electron density map.[7]

Refining the Model with SHELXL

Once an initial model is obtained, it must be refined against the experimental data. SHELXL is a widely used program for this purpose.[8][9] The refinement process iteratively adjusts the atomic parameters (positional coordinates, displacement parameters) to minimize the difference between the observed structure factor amplitudes (derived from the measured intensities) and the calculated structure factor amplitudes (from the atomic model).[7]

Key Refinement Parameters:

| Parameter | Description | Importance |

|---|---|---|

| R1 | A measure of the agreement between observed and calculated structure factor amplitudes. | Lower values indicate a better fit. Typically < 0.05 for a good structure. |

| wR2 | A weighted R-factor based on squared structure factor amplitudes. | Also indicates the goodness of fit, often more sensitive than R1. |

| Goodness of Fit (GooF) | Should be close to 1 for a well-refined structure. | Values significantly different from 1 may indicate an incorrect model or weighting scheme. |

| Flack Parameter | For chiral structures, this parameter determines the absolute configuration. | A value close to 0 with a small standard uncertainty indicates the correct absolute structure.[9] |

| Residual Electron Density | The highest peaks and deepest holes in the final difference Fourier map. | Large residual peaks may indicate missing or misplaced atoms. |

Step-by-Step Protocol: Structure Refinement using SHELXL

This protocol assumes a preliminary structural model has been obtained.

-

Input Files: Prepare the instruction file (.ins) containing the initial atomic coordinates and refinement commands, and the reflection file (.hkl) containing the diffraction data.

-

Initial Refinement Cycles: Perform several cycles of least-squares refinement using the L.S. command in SHELXL.[8]

-

Atom Assignment and Anisotropic Refinement: Identify and assign atom types based on the electron density map. Refine the non-hydrogen atoms anisotropically to account for their thermal motion.

-

Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using the HFIX command or locate them from the difference Fourier map.[7]

-

Convergence: Continue refinement until the shifts in all parameters are negligible and the R-factors have converged.

-

Final Difference Map: Calculate a final difference electron density map to ensure that no significant electron density has been unaccounted for.

Ensuring Accuracy: Structure Validation with PLATON

The final step in any crystal structure determination is rigorous validation. This is a self-validating system to ensure the trustworthiness of the model. The program PLATON, often used via the IUCr's checkCIF service, is an indispensable tool for this purpose.[10][11] It performs a series of checks on the crystallographic data and the refined model, flagging potential issues as ALERTS.[11]

The Role of checkCIF/PLATON in Scientific Integrity

Automated validation has become a standard procedure for all IUCr journals and is highly recommended for all crystal structure determinations.[10] It helps to identify a wide range of potential errors, including:

-

Incorrect space group assignment[12]

-

Unusual bond lengths and angles

-

Problems with atomic displacement parameters

-

Solvent-accessible voids that may contain disordered solvent molecules[13]

Logical Flow of Structure Validation

The validation process is a critical checkpoint before the interpretation and publication of a crystal structure.

Caption: Iterative workflow for crystal structure validation using PLATON.

Conclusion: From Diffraction Pattern to Chemical Insight

The determination of the crystal structure of this compound by single-crystal X-ray diffraction is a multi-faceted process that demands both experimental skill and a deep understanding of crystallographic principles. By following a logical progression from high-quality crystal growth to rigorous data analysis and validation, researchers can unlock the precise three-dimensional atomic arrangement of this important metal-organic framework. This structural knowledge is not merely an academic exercise; it is the fundamental information upon which further research into the material's properties and applications in catalysis, separations, and pharmaceutical sciences can be confidently built.

References

- 1. mdpi.com [mdpi.com]

- 2. crdeepjournal.org [crdeepjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating metal–organic framework structures using synchrotron serial crystallography - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00735B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 9. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. platonsoft.nl [platonsoft.nl]

- 13. PLATON CIF VALIDATION [chem.gla.ac.uk]

Elucidating Coordination Environments in Zinc Tartrate Complexes via FTIR Spectroscopy

An In-Depth Technical Guide:

Introduction: The Vibrational Probe into Molecular Architecture

Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique in materials science and pharmaceutical development. Its power lies in its ability to probe the vibrational modes of molecules, providing a unique "fingerprint" that is exquisitely sensitive to changes in chemical bonding and molecular environment.[1] For coordination complexes like zinc tartrate, FTIR spectroscopy transcends simple identification; it becomes a powerful tool for elucidating the intricate ways a ligand binds to a metal center. The tartrate ligand, with its multiple potential donor sites—two carboxylate and two hydroxyl groups—can coordinate to a metal ion such as zinc in various ways, leading to diverse structural motifs ranging from simple dimers to complex three-dimensional metal-organic frameworks (MOFs).[2][3]

This guide provides a comprehensive walkthrough of the synthesis, sample preparation, and detailed spectral interpretation required to analyze this compound coordination using FTIR spectroscopy. It is designed for researchers and scientists who seek not only to acquire high-quality spectra but also to confidently interpret the subtle spectral shifts that reveal the coordination chemistry at play.

Pillar 1: The this compound System - A Ligand of Versatility

The tartrate dianion (C₄H₄O₆²⁻) is a chiral ligand rich in oxygen donor atoms, making it an excellent chelator for metal ions. The zinc(II) ion, with its filled d-orbital (d¹⁰ configuration), does not exhibit d-d electronic transitions, rendering techniques like UV-Vis spectroscopy less informative for structural analysis. This makes vibrational spectroscopy a particularly crucial method for understanding its coordination chemistry.

The coordination of zinc to the tartrate ligand primarily involves the carboxylate (-COO⁻) and hydroxyl (-OH) functional groups. The geometry and connectivity of the resulting this compound complex are dictated by which of these groups are involved in bonding and their specific coordination mode. Each mode imparts a distinct vibrational signature, which can be decoded from the FTIR spectrum.

Pillar 2: A Self-Validating Experimental Workflow

The integrity of spectral interpretation is founded upon a robust and reproducible experimental protocol. The following workflow is designed as a self-validating system, ensuring that the generated data is a true representation of the material's chemical structure.

Experimental Workflow Overview

Caption: Experimental workflow for FTIR analysis of this compound.

Part A: Synthesis of Hydrated this compound

This protocol adapts a standard aqueous precipitation method.[4][5] The causality is straightforward: deprotonation of tartaric acid with a base creates the tartrate dianion, which then readily complexes with Zn²⁺ ions, precipitating out of the solution due to its low solubility.

-

Prepare Reactant Solutions:

-

Solution A: Dissolve 1.50 g of L-tartaric acid in 50 mL of deionized water.

-

Solution B: Dissolve 0.80 g of sodium hydroxide (NaOH) in 50 mL of deionized water.

-

Solution C: Dissolve 2.87 g of zinc sulfate heptahydrate (ZnSO₄·7H₂O) in 50 mL of deionized water.

-

-

Formation of Sodium Tartrate: Slowly add Solution B to Solution A with constant stirring. This reaction deprotonates the carboxylic acid groups of tartaric acid to form soluble sodium tartrate. The pH should be adjusted to approximately 7.[5]

-

Precipitation: Add Solution C dropwise to the sodium tartrate solution under vigorous stirring. A white precipitate of this compound will form immediately.

-

Isolation and Purification: Continue stirring for 1 hour to ensure complete reaction. Isolate the white solid by vacuum filtration. Wash the precipitate several times with deionized water to remove soluble byproducts (like sodium sulfate) and then with ethanol to facilitate drying.

-

Drying: Dry the purified this compound in an oven at 80-100°C for several hours or until a constant weight is achieved.[4] Proper drying is critical to minimize the interference from unbound water in the FTIR spectrum.

Part B: Sample Preparation for FTIR (KBr Pellet Method)

The goal is to prepare a solid dispersion of the sample in an IR-transparent matrix (potassium bromide, KBr) to minimize light scattering.

-

Grinding: Add approximately 1-2 mg of the dried this compound sample to 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar.

-

Homogenization: Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. Expert Tip: Over-grinding can sometimes induce phase changes in crystalline materials. A consistent, gentle technique is key.

-

Pellet Pressing: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet indicates good sample dispersion and is essential for high-quality data.[6]

Part C: FTIR Data Acquisition

-

Background Scan: Place the empty pellet holder in the spectrometer and acquire a background spectrum (typically 32 or 64 scans at a resolution of 4 cm⁻¹). This step is crucial to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Scan: Place the KBr pellet containing the this compound sample into the holder and acquire the sample spectrum using the same parameters as the background scan. The typical spectral range is 4000–400 cm⁻¹.[7]

Pillar 3: Decoding the Spectrum - The Fingerprints of Coordination

The interpretation of the FTIR spectrum of this compound hinges on comparing it to the spectrum of the free tartaric acid ligand and understanding how vibrational frequencies shift upon coordination to the zinc ion.

Key Spectral Regions and Their Interpretation

| Wavenumber (cm⁻¹) | Vibrational Assignment | Interpretation Notes for this compound Coordination |

| 3600 - 3000 | ν(O-H) | Broad absorptions in this region are characteristic of hydrogen-bonded hydroxyl groups and water of crystallization.[8] The complexity and position of these bands can provide insight into the hydrogen-bonding network within the crystal lattice. |

| 3000 - 2800 | ν(C-H) | Asymmetric and symmetric stretching of the C-H bonds in the tartrate backbone. These bands are typically weak and less informative about the coordination environment itself.[6] |

| ~1740 | ν(C=O) of Carboxylic Acid | A strong, sharp peak present in free tartaric acid. Its complete disappearance is the primary evidence of carboxylate formation and coordination. [4][8] |

| 1650 - 1540 | ν_as(COO⁻) | Asymmetric stretching of the coordinated carboxylate group. This is one of the two most important bands for diagnosing the coordination mode.[9] For many metal tartrates, this band appears around 1600 cm⁻¹.[6][8] |

| 1450 - 1360 | ν_s(COO⁻) | Symmetric stretching of the coordinated carboxylate group.[9] |

| 1200 - 1000 | ν(C-O) | Stretching vibrations of the C-O single bonds from the hydroxyl groups and the carbon backbone. Shifts in these bands can indicate the involvement of the hydroxyl oxygens in coordination to the zinc center.[6][10] |

| < 700 | ν(Zn-O) | Vibrations corresponding to the stretching of the metal-oxygen bonds. The appearance of new bands in this low-frequency region (typically 500-700 cm⁻¹) is direct evidence of the formation of Zn-O coordination bonds.[6] |

The Decisive Factor: Δν (ν_as - ν_s) and Carboxylate Coordination Modes

The most powerful diagnostic tool within the FTIR spectrum of this compound is the frequency separation (Δν) between the asymmetric (ν_as) and symmetric (ν_s) stretching bands of the carboxylate group.[11] This value is highly sensitive to the way the carboxylate coordinates to the zinc ion.

Caption: Carboxylate coordination modes and their expected Δν values.

-

Unidentate Coordination: One carboxylate oxygen binds to the zinc center. This localization of charge increases the C=O double bond character of the non-bonded oxygen and C-O single bond character of the bonded oxygen. This results in a large separation (Δν > 200 cm⁻¹), with the frequencies approaching those of an ester.[11]

-

Bidentate Chelating Coordination: Both carboxylate oxygens bind to the same zinc center, forming a four-membered ring. This highly symmetric arrangement makes the two C-O bonds more equivalent, significantly decreasing the separation (Δν is often less than 100 cm⁻¹).[11]

-

Bidentate Bridging Coordination: The carboxylate group acts as a bridge, with each oxygen binding to a different zinc center. The symmetry is similar to the chelating mode but less constrained. This typically results in a Δν value that is larger than for the chelating mode but smaller than for the unidentate mode.[11][12]

By carefully identifying ν_as(COO⁻) and ν_s(COO⁻) in the acquired spectrum and calculating Δν, a researcher can make a well-supported inference about the primary coordination mode of the carboxylate groups in the this compound complex. This, combined with information from the O-H and Zn-O stretching regions, provides a holistic picture of the coordination environment.

Conclusion

FTIR spectroscopy is an indispensable technique for the structural characterization of coordination complexes like this compound. A successful analysis is built on a foundation of careful synthesis and sample preparation, coupled with a rigorous, knowledge-based approach to spectral interpretation. By focusing on the disappearance of the carboxylic acid ν(C=O) band and the position and separation (Δν) of the new asymmetric and symmetric carboxylate stretching bands, scientists can confidently determine the coordination modes within their material. This level of detailed structural insight is critical for controlling the properties of materials used in pharmaceutical formulations, catalysis, and advanced materials development.

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO2021072942A1 - Preparation method for this compound and application thereof in stabilizer - Google Patents [patents.google.com]

- 6. allresearchjournal.com [allresearchjournal.com]

- 7. phytojournal.com [phytojournal.com]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 12. researchgate.net [researchgate.net]

solubility of zinc tartrate in different organic solvents

An In-depth Technical Guide to the Solubility of Zinc Tartrate in Different Organic Solvents

Authored by: Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Recognizing the scarcity of publicly available quantitative data, this document emphasizes the fundamental principles of solubility and provides detailed, field-proven experimental protocols for its determination. As a self-validating system, the methodologies described herein are designed to empower researchers to generate reliable and reproducible solubility data tailored to their specific applications. This guide is structured to deliver not just procedural steps, but also the causal reasoning behind experimental choices, ensuring a deep understanding of the subject matter.

Introduction to this compound

This compound (C₄H₄O₆Zn) is a salt formed from zinc and tartaric acid.[1] It typically exists as a white crystalline or powdery substance.[2] While its applications are varied, it is of particular interest in the pharmaceutical and chemical industries. In pharmaceuticals, zinc-containing compounds are utilized for their therapeutic properties, and understanding their solubility is paramount for formulation development, bioavailability, and drug delivery.[3] In chemical synthesis, this compound can serve as a catalyst or a precursor for other zinc-containing materials.[2]

The Fundamentals of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound, being a metal salt of a carboxylic acid, possesses both ionic and polar characteristics, making its solubility behavior dependent on the specific nature of the organic solvent.

Key factors influencing the solubility of this compound include:

-

Solvent Polarity: The polarity of the organic solvent will significantly impact its ability to solvate the zinc and tartrate ions.

-

Temperature: For most solid solutes, solubility increases with temperature, although exceptions exist.[4]

-

pH: In protic or aqueous-organic mixtures, the pH can influence the protonation state of the tartrate moiety, thereby affecting its interaction with the solvent and the overall solubility.[5][6][7][8][9]

-

Presence of Complexing Agents: Ligands that can coordinate with the zinc ion may enhance solubility.

Quantitative Solubility Data: A Noteworthy Scarcity

To provide a point of reference, the solubility of a related compound, zinc acetate, in various organic solvents is presented in Table 1. It is important to note that while this data can offer some directional insights, it should not be used as a direct substitute for experimentally determined values for this compound, as the tartrate anion's structure and hydrogen bonding capabilities will lead to different solubility behavior.

Table 1: Solubility of Zinc Acetate in Various Solvents (for comparative purposes)

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | 15 | 1.9 |

| Ethanol | 25 | 3.5 |

| Ethanol (absolute) | 25 | 1.18 |

| Acetone | - | Insoluble |

| Ethyl acetate | 20 | 0.02592 |

Data sourced from various chemical handbooks and databases.[10][11]

Given this data gap, the core of this technical guide is to equip researchers with a robust methodology to determine the solubility of this compound in their solvents of interest.

Experimental Protocol for Determining the Solubility of this compound

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid in a liquid.[12] This method is considered the gold standard for its reliability and reproducibility.

Materials and Equipment

-

This compound (of known purity)

-

Organic solvents of interest (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps and inert liners

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE, 0.22 µm or 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Atomic Absorption Spectrometer or UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium is reached with undissolved solid present.

-

Record the exact weight of the added this compound, if desired for mass balance calculations, although it is not strictly necessary for determining the final concentration.

-

Add a precise volume of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.

-

-

Sample Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantify the concentration of zinc in the diluted sample using a validated analytical technique (see Section 5).

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of this compound solubility.

Analytical Techniques for Quantification

Accurate quantification of the dissolved this compound is crucial for reliable solubility data. Two common and robust methods are Atomic Absorption Spectrometry (AAS) and UV-Vis Spectrophotometry.

Atomic Absorption Spectrometry (AAS)

AAS is a highly sensitive and specific method for determining the concentration of metals, such as zinc.[2][13][14][15][16]

-

Principle: The sample is atomized, and the amount of light absorbed by the ground-state zinc atoms at a characteristic wavelength (typically 213.9 nm) is proportional to the zinc concentration.[15]

-

Sample Preparation: The diluted filtrate from the solubility experiment can often be directly analyzed. Further dilution with the solvent blank may be necessary to fall within the instrument's linear range.

-

Calibration: A series of standard solutions of zinc in the same organic solvent should be prepared from a certified zinc standard. A calibration curve of absorbance versus concentration is then constructed.

-

Advantages: High sensitivity and specificity for zinc.

-

Considerations: Matrix effects from the organic solvent can occur. It is essential to prepare standards and blanks in the same solvent as the samples.

UV-Vis Spectrophotometry

This method relies on the formation of a colored complex with zinc, which can be measured by its absorbance of light.[3][4][17][18][19]

-

Principle: A complexing agent (e.g., dithizone or 8-hydroxyquinoline) is added to the sample, which forms a colored complex with zinc ions. The absorbance of this complex at a specific wavelength is proportional to the zinc concentration.[3][19]

-

Sample Preparation: An aliquot of the diluted filtrate is mixed with the complexing agent and any necessary buffer solutions.

-

Calibration: A calibration curve is generated using standard zinc solutions treated with the same complexing agent.

-

Advantages: More accessible and less expensive than AAS.

-

Considerations: The method is less specific than AAS, and interference from other metal ions can be a concern. The choice of complexing agent and the reaction conditions (e.g., pH) must be carefully optimized and validated.

Factors Influencing this compound Solubility: A Deeper Dive

A systematic investigation of the factors affecting solubility can provide valuable insights for process optimization and formulation development.

The Effect of Temperature

To study the effect of temperature, the shake-flask experiment can be repeated at various temperatures (e.g., 5°C, 25°C, 40°C). Plotting solubility versus temperature will reveal the thermodynamic relationship. For most systems, this will be an endothermic process, showing increased solubility with higher temperatures.

The Role of Solvent Properties

A range of organic solvents with varying polarities should be tested to build a comprehensive solubility profile. This could include:

-

Protic Solvents: Methanol, Ethanol, Isopropanol

-

Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Aprotic Non-polar Solvents: Toluene, Hexane

-

Ketones: Acetone

-

Esters: Ethyl Acetate

The Influence of pH

In systems containing water or protic solvents, pH can have a dramatic effect on the solubility of metal salts of weak acids like tartaric acid.[5][6][7][8][9] At lower pH, the tartrate anion can become protonated, shifting the equilibrium and potentially altering the solubility. The effect of pH can be investigated by adding small amounts of a non-reactive acid or base to the solvent system and measuring the resulting solubility.

Interrelationships of Influencing Factors

Caption: Key factors influencing the solubility of this compound.

Conclusion

While a comprehensive, pre-existing database on the solubility of this compound in organic solvents is currently unavailable, this guide provides the necessary theoretical foundation and detailed, actionable protocols for researchers to determine these critical parameters. By following the outlined methodologies for solubility determination and quantitative analysis, scientists and drug development professionals can generate the high-quality, reliable data required for their specific applications. The emphasis on understanding the underlying principles of solubility and the factors that influence it will enable a more rational approach to solvent selection, formulation development, and process optimization.

References

- 1. This compound | C4H4O6Zn | CID 102433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]

- 3. umfiasi.ro [umfiasi.ro]

- 4. thaiscience.info [thaiscience.info]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Influence of pH and inorganic phosphate on toxicity of zinc to Arthrobacter sp. isolated from heavy-metal-contaminated sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Zinc Binding to Fulvic acids: Assessing the Impact of pH, Metal Concentrations and Chemical Properties of Fulvic Acids on the Mechanism and Stability of Formed Soluble Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zinc acetate [chemister.ru]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nemi.gov [nemi.gov]

- 15. Zinc- Determination by AAS | OIV [oiv.int]

- 16. nemi.gov [nemi.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Critical Influence of pH on the Precipitation of Zinc Tartrate: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precipitation of zinc tartrate, a process of significant interest in pharmaceutical manufacturing, materials science, and analytical chemistry, is exquisitely sensitive to solution pH. This technical guide provides a comprehensive exploration of the fundamental chemical principles governing this phenomenon. We dissect the pH-dependent speciation of both tartaric acid and aqueous zinc ions, elucidating the critical interplay and competing equilibria that define the optimal conditions for precipitation. By synthesizing theoretical knowledge with field-proven experimental protocols, this document serves as a robust resource for scientists seeking to control, optimize, and troubleshoot the crystallization of this compound. Detailed, self-validating methodologies for experimental execution and quantitative analysis are provided, ensuring both accuracy and reproducibility.

Introduction: The Challenge of Controlled Crystallization

This compound (C₄H₄O₆Zn) is a metal-organic salt utilized in various applications, including as a component in pharmaceutical formulations where tartrate often serves as a counter-ion for drug substances. The ability to reliably precipitate this compound from solution is paramount for isolation, purification, and quality control. However, the process is frequently hampered by its strong dependence on solution pH. Minor deviations in pH can lead to dramatically different outcomes, ranging from complete solubility to the co-precipitation of undesired inorganic phases.

The core challenge lies in navigating a complex chemical landscape where multiple pH-dependent equilibria occur simultaneously. The objective of this guide is to demystify this landscape. We will provide a first-principles look at the underlying aqueous chemistry and present a systematic framework for experimentally determining and controlling the optimal pH window for maximizing the yield and purity of this compound precipitate.

Fundamental Principles: A System of Competing Equilibria

The precipitation of this compound is not a simple one-step reaction. It is the net result of a dynamic system governed by the pH-dependent concentrations of the reacting species and the potential formation of competing, insoluble products. Understanding these individual equilibria is the cornerstone of experimental design.

The pH-Dependent Speciation of Tartaric Acid

Tartaric acid (H₂C₄H₄O₆, hereafter H₂T) is a diprotic organic acid, meaning it can donate two protons in a stepwise manner. The protonation state, or species, of tartrate in solution is dictated by the pH.

-

At low pH (typically < 3): The fully protonated, neutral molecular form (H₂T) is predominant.

-

At moderately acidic pH (approx. 3 - 4.5): The first deprotonation occurs, yielding the hydrogen tartrate or bitartrate anion (HT⁻).

-

At higher pH (typically > 4.5): The second proton is lost, resulting in the tartrate dianion (T²⁻).

The precipitation reaction with zinc (Zn²⁺) primarily involves the tartrate dianion (T²⁻). Therefore, as the pH increases, the concentration of the reactive T²⁻ species rises, which, according to Le Châtelier's principle, shifts the equilibrium toward the formation of the solid this compound product.

Caption: Speciation of tartaric acid as a function of increasing pH.

The Amphoteric Nature of Aqueous Zinc(II)

In an aqueous solution, the zinc ion (Zn²⁺) exists as a hydrated hexaaquo complex, [Zn(H₂O)₆]²⁺. This complex is a weak acid; as the pH increases, it undergoes hydrolysis, sequentially losing protons from its coordinated water molecules.

This process leads to a critical competing equilibrium: the formation of insoluble zinc hydroxide, Zn(OH)₂. The optimal pH for the precipitation of zinc hydroxide is typically in the range of 9.0 to 10.5. Within this window, the solubility of zinc hydroxide is at its minimum.

Furthermore, zinc hydroxide is amphoteric. At very high pH levels (e.g., above pH 11), the precipitate redissolves to form soluble zincate complexes, such as tetrahydroxozincate, [Zn(OH)₄]²⁻.

The Combined Equilibrium and the Optimal Precipitation Window

The interplay between tartrate speciation and zinc hydrolysis defines a specific pH window for the selective precipitation of this compound.

-

Low pH Region (pH < 5): The concentration of the reactive tartrate dianion (T²⁻) is low, resulting in minimal to no this compound precipitation. Zinc remains in solution primarily as the hydrated Zn²⁺ ion.

-

Optimal pH Region (approx. pH 7-9): In this range, the concentration of the T²⁻ anion is sufficiently high to promote the precipitation of this compound. Concurrently, the pH is generally below the threshold for significant zinc hydroxide precipitation. A patent for preparing this compound specifies adjusting the pH to above 7 to initiate precipitation.

-

High pH Region (pH > 9): As the pH enters the 9.0-10.5 range, the precipitation of zinc hydroxide (Zn(OH)₂) becomes a significant and often dominant competing reaction. This can lead to a contaminated product or a decrease in the yield of pure this compound.

-

Very High pH Region (pH > 11): The amphoteric nature of zinc leads to the re-solubilization of any precipitated zinc hydroxide as soluble zincate ions, further complicating the system.

Therefore, the key to successful this compound precipitation is to operate within a pH window that maximizes the concentration of the tartrate dianion while remaining below the pH where zinc hydroxide formation becomes favorable.

Experimental Design and Protocol

The following section outlines a robust, self-validating experimental workflow to determine the effect of pH on this compound precipitation and identify the optimal pH range for a given set of initial concentrations.

Objective

To systematically quantify the amount of this compound precipitated from an aqueous solution across a defined pH range (e.g., pH 5 to pH 11) and thereby identify the optimal pH for maximum precipitation.

Experimental Workflow

The overall experimental process follows a logical sequence from preparation to analysis, ensuring that each step provides the necessary inputs for the next.

Caption: General experimental workflow for studying pH-dependent precipitation.

Detailed Step-by-Step Protocol

Materials and Reagents:

-

Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)

-

Sodium Tartrate Dihydrate (Na₂C₄H₄O₆·2H₂O) or Tartaric Acid (H₂C₄H₄O₆)

-

Sodium Hydroxide (NaOH), 0.2 M solution

-

Hydrochloric Acid (HCl), 0.2 M solution

-

Deionized Water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bars

-

A series of 100 mL beakers

-

Volumetric flasks and pipettes

-

Centrifuge and centrifuge tubes or filtration apparatus

-

Analytical instrumentation for zinc and tartrate quantification (e.g., AAS, IC)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 0.1 M zinc sulfate solution by dissolving the appropriate mass of ZnSO₄·7H₂O in a volumetric flask with deionized water.

-

Prepare a 0.1 M tartrate solution. Causality Note: Using sodium tartrate is often simpler as it dissolves readily. If starting with tartaric acid, it will need to be neutralized with NaOH to a pH where it is soluble and primarily in the tartrate form before mixing with the zinc solution.

-

-

Setting up Precipitation Reactions:

-

Into a series of seven 100 mL beakers, pipette 25.0 mL of the 0.1 M zinc sulfate solution and 25.0 mL of the 0.1 M tartrate solution. This creates a starting mixture with initial concentrations of 0.05 M for both zinc and tartrate.

-

Place a magnetic stir bar in each beaker and begin stirring at a moderate, consistent speed.

-

-

Systematic pH Adjustment:

-

Immerse the calibrated pH electrode into the first beaker.

-

Slowly titrate the solution dropwise with either 0.2 M HCl or 0.2 M NaOH to reach the first target pH (e.g., pH 5.0). Causality Note: Slow, dropwise addition is critical to prevent localized pH extremes that could induce premature or incorrect phase precipitation and to allow for accurate pH measurement.

-

Repeat this process for the remaining beakers, adjusting each to a different target pH (e.g., 6.0, 7.0, 8.0, 9.0, 10.0, 11.0).

-

-

Equilibration:

-

Once the target pH is reached and stable, cover each beaker (e.g., with paraffin film) and allow the solutions to stir for a set period, for instance, 2 hours, at a constant temperature. This ensures the precipitation reaction reaches a state of equilibrium.

-

-

Phase Separation:

-

Turn off the stirrer and allow the precipitate to settle.

-

Carefully transfer a sample of the slurry from each beaker to a centrifuge tube.

-

Centrifuge at a sufficient speed (e.g., 3000 rpm for 10 minutes) to obtain a clear supernatant. Alternatively, filter the samples through a 0.22 µm syringe filter. Trustworthiness Note: This step is crucial for cleanly separating the solid phase from the liquid phase. Incomplete separation is a primary source of error in quantifying the residual soluble components.

-

-

Analysis of Supernatant:

-

Carefully pipette a known volume of the clear supernatant from each sample for analysis.

-

Quantify the concentration of residual zinc ions and residual tartrate ions in each supernatant sample using the appropriate analytical methodologies detailed in Section 4.0.

-

Analytical Methodologies

Accurate quantification of the residual ions in the supernatant is essential for calculating the extent of precipitation. The choice of method should be guided by the required sensitivity, selectivity, and available instrumentation.

Quantification of Residual Zinc: Atomic Absorption Spectrometry (AAS)

AAS is a highly sensitive and specific technique for determining the concentration of metals like zinc.

-

Principle: The method is based on the absorption of light by free zinc atoms in the gaseous state. The sample is nebulized into a flame, where it is atomized. A light beam from a zinc hollow-cathode lamp is passed through the flame, and the amount of light absorbed is proportional to the zinc concentration.

-

Protocol Outline:

-

Prepare a series of zinc standard solutions of known concentrations.

-

Generate a calibration curve by measuring the absorbance of each standard.

-

Dilute the supernatant samples as necessary to fall within the linear range of the calibration curve.

-

Measure the absorbance of the prepared samples and determine their concentration from the calibration curve.

-

Quantification of Residual Tartrate: Ion Chromatography (IC)

IC with suppressed conductivity detection is a robust and precise method for quantifying anions like tartrate, even in complex matrices.

-

Principle: The sample is injected into a stream of eluent (a liquid mobile phase) and passed through an anion-exchange column. Tartrate anions are separated from other anions based on their affinity for the positively charged stationary phase. After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the detection signal of the tartrate ions at the conductivity detector.

-

Protocol Outline:

-

Prepare a series of tartrate standard solutions of known concentrations.

-

Generate a calibration curve by injecting the standards and plotting peak area versus concentration.

-

Inject the supernatant samples (filtered and diluted if necessary).

-

Identify the tartrate peak by its retention time and quantify its concentration using the calibration curve.

-

Data Interpretation and Visualization

Calculating Precipitation Efficiency

The percentage of zinc precipitated can be calculated from the initial and final (supernatant) concentrations:

% Precipitation = [ ( [Zn]initial - [Zn]supernatant ) / [Zn]initial ] × 100

A similar calculation can be performed for tartrate to verify the stoichiometry of the precipitate.

Tabular Data Summary

Organizing the results in a table provides a clear and concise summary of the quantitative findings.

| Target pH | [Zn²⁺] in Supernatant (M) | [Tartrate] in Supernatant (M) | Zinc Precipitation (%) |

| 5.0 | Measured Value | Measured Value | Calculated Value |

| 6.0 | Measured Value | Measured Value | Calculated Value |

| 7.0 | Measured Value | Measured Value | Calculated Value |

| 8.0 | Measured Value | Measured Value | Calculated Value |

| 9.0 | Measured Value | Measured Value | Calculated Value |